molecular formula C21H33K3N6O6 B12741759 Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt CAS No. 135043-69-5

Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt

Cat. No.: B12741759
CAS No.: 135043-69-5
M. Wt: 582.8 g/mol
InChI Key: CPPLZNPXPQQWQS-UHFFFAOYSA-K
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Description

Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt is a complex organic compound with the molecular formula C21H36N6O6. It is known for its unique structure, which includes a triazine ring substituted with hexanoic acid groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt typically involves the reaction of 1,3,5-triazine with hexanoic acid under controlled conditions. The process includes nitration of aminohexanoic acid to form a nitro compound, which is then reduced to the desired product .

Industrial Production Methods

Industrial production of this compound involves the use of high-pressure and high-temperature conditions. The reaction is carried out at 160-240°C and 0.1-0.3 MPa for 2-8 hours, followed by a pressure reduction to atmospheric levels and further heating to 240-265°C until the reaction is complete .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas or sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt involves its interaction with molecular targets through its triazine ring and hexanoic acid groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s ability to form stable complexes with metals also plays a crucial role in its function as a corrosion inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • Hexanoic acid, 6,6’,6’'-(s-triazine-2,4,6-triyltriimino)tris-
  • 1,3,5-Triazine-2,4,6-triaminocaproic acid
  • 2,4,6-Tri-(6-Aminocaproic Acid)-1,3,5-Triazine

Uniqueness

Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt is unique due to its specific combination of a triazine ring with hexanoic acid groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stability and specific reactivity patterns .

Properties

CAS No.

135043-69-5

Molecular Formula

C21H33K3N6O6

Molecular Weight

582.8 g/mol

IUPAC Name

tripotassium;6-[[4,6-bis(5-carboxylatopentylamino)-1,3,5-triazin-2-yl]amino]hexanoate

InChI

InChI=1S/C21H36N6O6.3K/c28-16(29)10-4-1-7-13-22-19-25-20(23-14-8-2-5-11-17(30)31)27-21(26-19)24-15-9-3-6-12-18(32)33;;;/h1-15H2,(H,28,29)(H,30,31)(H,32,33)(H3,22,23,24,25,26,27);;;/q;3*+1/p-3

InChI Key

CPPLZNPXPQQWQS-UHFFFAOYSA-K

Canonical SMILES

C(CCC(=O)[O-])CCNC1=NC(=NC(=N1)NCCCCCC(=O)[O-])NCCCCCC(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

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